molecular formula C11H6N2O3S B14669900 6-Nitro-2-(thiophen-2-yl)-1,3-benzoxazole CAS No. 51299-42-4

6-Nitro-2-(thiophen-2-yl)-1,3-benzoxazole

Cat. No.: B14669900
CAS No.: 51299-42-4
M. Wt: 246.24 g/mol
InChI Key: FBWKKSDRQJFWNR-UHFFFAOYSA-N
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Description

Benzoxazole, 6-nitro-2-(2-thienyl)- is a heterocyclic aromatic compound that features a benzoxazole core with a nitro group at the 6th position and a thienyl group at the 2nd position. This compound is part of the benzoxazole family, known for its diverse biological activities and applications in medicinal chemistry, materials science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoxazole derivatives typically involves the condensation of 2-aminophenol with various aldehydes, acids, or their derivatives under different reaction conditions. For instance, the reaction between 2-aminophenol and thiourea at 200°C produces benzoxazole-2-thiol, which can be further reacted with methyl chloroacetate in methanol under reflux conditions . Another method involves the use of 2-aminophenol with aromatic aldehydes in the presence of aqueous hydrogen peroxide, ethanol, and titanium tetraisopropoxide as a catalyst .

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs catalytic systems to enhance reaction efficiency and yield. Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts are commonly used. These methods are designed to be scalable and environmentally friendly, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

Benzoxazole, 6-nitro-2-(2-thienyl)- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.

    Cyclization: The compound can form cyclic structures through intramolecular reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, thiourea for cyclization, and various aldehydes for substitution reactions. Reaction conditions often involve elevated temperatures and the presence of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include substituted benzoxazole derivatives with varying functional groups, which can exhibit different biological and chemical properties .

Scientific Research Applications

Benzoxazole, 6-nitro-2-(2-thienyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of benzoxazole, 6-nitro-2-(2-thienyl)- involves its interaction with biological targets through non-covalent interactions. The planar benzene ring can form π-π stacking or π-cation interactions with host molecules, while the oxygen and nitrogen atoms in the oxazole moiety act as hydrogen bond acceptors. These interactions enable the compound to modulate various biological pathways, including those involved in cancer cell proliferation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

  • 5-nitro-2-(4-butylphenyl)benzoxazole
  • 2-(4-butylphenyl)oxazolo[4,5-b]pyridine
  • Benzo[d]oxazole-2-thiol

Uniqueness

Benzoxazole, 6-nitro-2-(2-thienyl)- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness allows it to exhibit different biological activities and chemical reactivity compared to other benzoxazole derivatives .

Properties

CAS No.

51299-42-4

Molecular Formula

C11H6N2O3S

Molecular Weight

246.24 g/mol

IUPAC Name

6-nitro-2-thiophen-2-yl-1,3-benzoxazole

InChI

InChI=1S/C11H6N2O3S/c14-13(15)7-3-4-8-9(6-7)16-11(12-8)10-2-1-5-17-10/h1-6H

InChI Key

FBWKKSDRQJFWNR-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC3=C(O2)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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